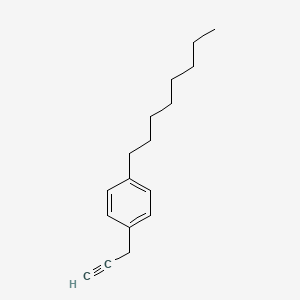
1-Octyl-4-(prop-2-YN-1-YL)benzene
Cat. No. B8309293
M. Wt: 228.37 g/mol
InChI Key: AFDUXCUJZGWUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04405810
Procedure details


A solution of lithium amide in liquid ammonia is prepared by the addition of lithium metal (2 mmoles) to liquid ammonia containing a trace amount of ferrous sulfate. To this solution is added 4-bromo-n-butanol (1 mmole) and p-(n-octyl)benzylacetylene (1 mmole, prepared as described in paragraph B of Example 6 or in paragraph A of this example). After a suitable time at refluxing liquid ammonia temperatures, the ammonia is removed by evaporation and the residue dissolved in water. After extraction with chloroform, the chloroform layer is separated and the solvent removed by evaporation to give a residue. This residue is purified by distillation under vacuum to give 7-[p-(n-octyl)phenyl]-5-heptyn-1-ol.




[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[NH2-].[Li+].N.[Li].Br[CH2:6][CH2:7][CH2:8][CH2:9][OH:10].[CH2:11]([C:19]1[CH:27]=[CH:26][C:22]([CH2:23][C:24]#[CH:25])=[CH:21][CH:20]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>>[CH2:11]([C:19]1[CH:20]=[CH:21][C:22]([CH2:23][C:24]#[C:25][CH2:6][CH2:7][CH2:8][CH2:9][OH:10])=[CH:26][CH:27]=1)[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:0.1,^1:3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
[Compound]
|
Name
|
ferrous sulfate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC)C1=CC=C(CC#C)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ammonia is removed by evaporation
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the chloroform layer is separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed by evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a residue
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
This residue is purified by distillation under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)C1=CC=C(C=C1)CC#CCCCCO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
